molecular formula C19H18N4O3S2 B1227904 N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B1227904
M. Wt: 414.5 g/mol
InChI Key: ZPFSICAETXATDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an isoxazole ring, a thienopyrimidine core, and an acetamide group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thienopyrimidine Core: This involves the condensation of thiophene derivatives with suitable amines and carbonyl compounds.

    Coupling of the Isoxazole and Thienopyrimidine Units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: Unique due to its combination of isoxazole, thienopyrimidine, and acetamide groups.

    Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18N4O3S2/c1-11-8-15(22-26-11)21-16(24)10-27-19-20-14-9-12(2)28-17(14)18(25)23(19)13-6-4-3-5-7-13/h3-8,12H,9-10H2,1-2H3,(H,21,22,24)

InChI Key

ZPFSICAETXATDG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

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